2-(4-Iodophenyl)quinoline-4-carboxylic acid Exhibits µM Binding Affinity for SIRT3, a Mitochondrial Deacetylase Implicated in Cancer and Metabolic Disease
2-(4-Iodophenyl)quinoline-4-carboxylic acid binds to human SIRT3 with a dissociation constant (Kd) of 3.9 µM (3.90E+3 nM) [1]. In contrast, a structurally distinct quinoline-4-carboxylic acid derivative (CHEMBL5437707) exhibits substantially weaker SIRT3 binding with a Kd of 78 µM (7.80E+4 nM) determined by surface plasmon resonance (SPR) [2]. This ~20-fold difference in binding affinity demonstrates that the 4-iodophenyl substitution pattern contributes favorably to SIRT3 recognition compared to alternative quinoline-4-carboxylic acid chemotypes.
| Evidence Dimension | SIRT3 binding affinity (Kd) |
|---|---|
| Target Compound Data | 3.9 µM (3.90E+3 nM) |
| Comparator Or Baseline | Alternative quinoline-4-carboxylic acid derivative CHEMBL5437707: Kd = 78 µM (7.80E+4 nM) |
| Quantified Difference | Target compound exhibits ~20-fold higher binding affinity |
| Conditions | Target compound: Binding affinity to human SIRT3 (residues 102–399) expressed in E. coli BL21(DE3). Comparator: Binding affinity to N-terminal His-tagged human SIRT3 (residues 114–380) by SPR analysis. |
Why This Matters
SIRT3 is a mitochondrial deacetylase implicated in cancer metabolism and aging-related diseases; compounds with measurable SIRT3 binding affinity serve as starting points for developing isoform-selective chemical probes or therapeutic leads.
- [1] BindingDB. BDBM50553871 (CHEMBL1392132). Kd = 3.90E+3 nM for human SIRT3. Accessed 2026. View Source
- [2] BindingDB. BDBM50620617 (CHEMBL5437707). Kd = 7.80E+4 nM for human SIRT3 by SPR. Accessed 2026. View Source
